(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1280787-02-1
VCID: VC6177993
InChI: InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-12(13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)C(=O)O
Molecular Formula: C15H21NO5
Molecular Weight: 295.335

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid

CAS No.: 1280787-02-1

Cat. No.: VC6177993

Molecular Formula: C15H21NO5

Molecular Weight: 295.335

* For research use only. Not for human or veterinary use.

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid - 1280787-02-1

Specification

CAS No. 1280787-02-1
Molecular Formula C15H21NO5
Molecular Weight 295.335
IUPAC Name (2S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-12(13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Standard InChI Key GWJJZCKLHXGOLC-GFCCVEGCSA-N
SMILES CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

(2S)-3-{[(tert-Butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid (CAS: 159990-12-2) is a non-natural amino acid derivative featuring:

  • A 4-methoxyphenyl group at the β-carbon of the propanoic acid backbone.

  • A tert-butoxycarbonyl (Boc) protecting group on the α-amino group.

  • An (S)-configuration at the α-carbon, as denoted by the (2S) stereodescriptor .

The molecular formula is C₁₅H₂₁NO₅, with a molecular weight of 295.33 g/mol . Key structural features are confirmed via nuclear magnetic resonance (NMR) spectroscopy, including aromatic proton signals at δ 7.80–6.59 ppm and characteristic Boc group resonances at δ 1.46 ppm (9H, s) .

Physicochemical Properties

Critical properties include:

PropertyValueSource
Density1.2 ± 0.1 g/cm³
Boiling Point463.2 ± 45.0 °C
Optical Rotation[α]²⁵/D = -8° (c = 2, 1N HCl)
LogP (Partition Coefficient)2.63

The compound exhibits high thermal stability, with decomposition observed above 259°C . Its solubility profile includes miscibility in polar solvents like ethanol and dichloromethane but limited solubility in hexane .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Amino Protection: 4-Methoxy-L-phenylalanine (CAS: 6230-11-1) is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide, yielding the Boc-protected intermediate .

  • Purification: The crude product is extracted using dichloromethane, washed with aqueous solutions, and purified via recrystallization from n-hexane/acetone (1:9) .

A representative procedure from the patent literature employs NiCl₂(dppp) as a catalyst for coupling reactions, achieving yields of 55% with >98% purity by gas chromatography .

Enantiomeric Control

Asymmetric synthesis using phase-transfer catalysts (e.g., Maruoka catalysts) ensures high enantiomeric excess (94–98% ee), as confirmed by chiral HPLC analysis . The (S)-configuration is critical for biological activity, particularly in peptide-based therapeutics .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a building block for:

  • Peptide Synthesis: The Boc group prevents undesired side reactions during solid-phase peptide synthesis, enabling the construction of complex structures like protease inhibitors .

  • Metabolic Studies: Its radiolabeled analogs are used to trace amino acid uptake in cancer cells, leveraging the 4-methoxy group’s stability under physiological conditions .

Ergogenic Supplements

Analytical Characterization

Spectroscopic Methods

  • ¹H-NMR: Peaks at δ 1.46 ppm (Boc tert-butyl), δ 3.82 ppm (methoxy group), and δ 7.72 ppm (aromatic protons) .

  • HPLC: Retention time of 8.2 min on a C18 column (acetonitrile/water, 70:30), confirming >98% purity .

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